Methyl 2-amino-6-methoxyisonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTNNBZNZOFWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies
Classical and Established Routes to Isonicotinic Acid Derivatives
The foundational approaches to isonicotinic acid and its simpler derivatives often commence from readily available pyridine (B92270) or picoline precursors. Oxidation of 4-picoline, for instance, provides a direct route to isonicotinic acid. Subsequent functionalization of the pyridine ring can be challenging due to the ring's inherent electron deficiency, which deactivates it towards electrophilic substitution.
Historically, the synthesis of substituted isonicotinic acids has relied on multi-step sequences involving harsh reaction conditions. These classical routes often suffer from limitations such as low yields, lack of regioselectivity, and the generation of significant waste streams. Nevertheless, they have laid the groundwork for the development of more sophisticated and efficient contemporary methods.
Contemporary Approaches for Methyl 2-amino-6-methoxyisonicotinate and Analogues
Modern synthetic chemistry offers a more nuanced and powerful toolkit for the targeted synthesis of complex molecules like this compound. These methods prioritize regioselectivity, efficiency, and functional group tolerance.
Strategies for Regioselective Amino Group Introduction
The introduction of an amino group at the C2 position of the pyridine ring is a critical transformation. Two primary strategies have emerged as reliable methods for achieving this: the amination of halogenated precursors and the reduction of nitro-substituted intermediates.
A prevalent strategy for the synthesis of 2-aminopyridine (B139424) derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 2-position. A plausible synthetic pathway towards this compound could commence with a dihalogenated pyridine derivative, such as methyl 2,6-dichloropyridine-4-carboxylate.
The regioselective displacement of one halogen over the other is a key challenge. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This inherent reactivity can be exploited to selectively introduce an amino group. The subsequent displacement of the second halogen with a methoxy (B1213986) group, followed by esterification if necessary, would complete the synthesis. A commercially available starting material, methyl 2-chloro-6-methoxypyridine-4-carboxylate, offers a more direct route, requiring only the amination of the C2 position. thermofisher.comachemblock.com
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| Methyl 2,6-dichloroisonicotinate | 1. NH₃ or NH₄OH2. NaOMe | 1. High T, pressure2. Methanol (B129727), reflux | This compound | Moderate |
| Methyl 2-chloro-6-methoxyisonicotinate | NH₃ or NH₄OH | High T, pressure | This compound | Good |
This table presents plausible reaction conditions and expected outcomes based on analogous chemical transformations.
An alternative and widely used method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers the advantage of utilizing well-established nitration and reduction chemistries. The synthesis would begin with the nitration of a suitable pyridine precursor, followed by the introduction of the methoxy and methyl ester functionalities, and finally, the reduction of the nitro group to the desired amine.
Various reducing agents can be employed for the conversion of the nitro group, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine/Fe). The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to avoid undesired side reactions.
| Substrate | Reducing Agent | Solvent | Product |
| Methyl 2-nitro-6-methoxyisonicotinate | H₂, Pd/C | Ethanol (B145695) or Methanol | This compound |
| Methyl 2-nitro-6-methoxyisonicotinate | SnCl₂·2H₂O | Ethyl acetate | This compound |
| Methyl 2-nitro-6-methoxyisonicotinate | Fe, NH₄Cl | Ethanol/Water | This compound |
This table illustrates common reduction methods for aromatic nitro groups applicable to the synthesis of the target compound.
Esterification Techniques for Carboxylic Acid Conversion
The final step in many synthetic routes to this compound is the conversion of the corresponding carboxylic acid to its methyl ester. Several standard esterification methods can be employed.
The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a classical and cost-effective method. nih.gov However, the presence of a basic amino group on the pyridine ring can lead to salt formation, potentially hindering the reaction.
Alternatively, the use of activating agents can facilitate the esterification under milder conditions. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methanol. Another common approach is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). A convenient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol has also been reported, which could be applicable in this context. nih.gov
| Carboxylic Acid | Reagent | Catalyst | Solvent |
| 2-Amino-6-methoxyisonicotinic acid | Methanol | H₂SO₄ (catalytic) | Methanol |
| 2-Amino-6-methoxyisonicotinic acid | 1. SOCl₂2. Methanol | - | 1. Toluene2. Methanol |
| 2-Amino-6-methoxyisonicotinic acid | Methanol, TMSCl | - | Methanol |
This table summarizes common esterification methods for converting the carboxylic acid to the target methyl ester.
Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. The Buchwald-Hartwig amination, in particular, offers a powerful and general method for the formation of carbon-nitrogen bonds. semanticscholar.orgresearchgate.net This reaction could be strategically employed in the synthesis of this compound, especially for the amination of a chloro-substituted precursor under milder conditions than traditional SNAr reactions.
For instance, the coupling of methyl 2-chloro-6-methoxypyridine-4-carboxylate with a source of ammonia, such as benzophenone (B1666685) imine followed by hydrolysis, or with an amino surrogate, could be achieved using a suitable palladium catalyst and ligand system. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Ligands such as Xantphos have been shown to be effective in the amination of chloropurine nucleosides, a related class of heterocyclic compounds. nih.gov
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent |
| Methyl 2-chloro-6-methoxyisonicotinate | Ammonia or surrogate | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald or Josiphos-type phosphine (B1218219) ligand | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane |
This table outlines the general components for a palladium-catalyzed amination reaction to form the target compound.
Green Chemistry Principles and Sustainable Synthetic Protocols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of solvent-free conditions and the maximization of atom economy.
Performing reactions without a solvent (neat conditions) is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. Many multicomponent reactions are particularly well-suited to solvent-free conditions, often requiring only thermal or mechanical energy to proceed. mdpi.com
The synthesis of various 2-aminopyridine derivatives has been successfully demonstrated under solvent-free protocols. semanticscholar.orgwpmucdn.comnih.gov These methods often lead to higher yields, shorter reaction times, and simpler product isolation procedures compared to their solvent-based counterparts. For example, the multicomponent synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved efficiently using a recyclable heterogeneous catalyst under solvent-free conditions. wpmucdn.com Although a specific solvent-free synthesis for this compound has not been reported, the successful application of this principle to structurally related aminopyridines suggests its potential as a sustainable alternative to conventional methods.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The ideal reaction has 100% atom economy, where all atoms from the reactants are found in the product, with no byproducts.
The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Different synthetic routes to this compound would exhibit different atom economies. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.
To illustrate this, consider two hypothetical final steps to produce this compound (MW: 182.18 g/mol ):
Hypothetical Route A (Substitution): Reaction of Methyl 2-chloro-6-methoxyisonicotinate with ammonia. This is a substitution reaction where a chlorine atom is replaced by an amino group, generating a byproduct (e.g., HCl or an ammonium (B1175870) salt).
Hypothetical Route B (Addition): A hypothetical addition reaction where all reactant atoms are incorporated into the final product.
The table below provides a theoretical comparison of the atom economy for these hypothetical routes.
| Hypothetical Route | Reactant 1 | MW ( g/mol ) | Reactant 2 | MW ( g/mol ) | Desired Product | MW ( g/mol ) | Byproduct(s) | % Atom Economy |
| A: Substitution | Methyl 2-chloro-6-methoxyisonicotinate | 201.61 | Ammonia (NH₃) | 17.03 | This compound | 182.18 | HCl | 83.3% |
| B: Ideal Addition | Precursor X | 121.10 | Precursor Y | 61.08 | This compound | 182.18 | None | 100% |
This table is for illustrative purposes and based on hypothetical reactions. The molecular weights are calculated based on the chemical formulas.
As the table demonstrates, a synthetic strategy designed around addition reactions (Route B) would be perfectly atom-economical, whereas a substitution reaction (Route A) results in the generation of waste, thereby lowering the atom economy. Maximizing atom economy is a crucial goal in developing sustainable synthetic protocols for fine chemicals like this compound. nih.gov
Chemical Reactivity and Transformation Studies
Reactivity Profiles of the Amino and Ester Functionalities
The chemical behavior of Methyl 2-amino-6-methoxyisonicotinate is largely dictated by the electronic properties of the pyridine (B92270) ring and the nature of its substituents. The amino and methoxy (B1213986) groups are strong electron-donating groups, which increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and activating it towards certain nucleophilic substitutions. Conversely, the methyl carboxylate group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the reactivity of the adjacent positions.
Nucleophilic and Electrophilic Reactions at the Pyridine Ring
The pyridine ring in this compound, while being a π-deficient heterocycle, is activated by the 2-amino and 6-methoxy substituents. This activation facilitates electrophilic aromatic substitution reactions, which are typically challenging for unsubstituted pyridine. The incoming electrophile is directed to the positions ortho and para to the activating groups. However, the steric hindrance from the adjacent methoxy group and the deactivating effect of the ester group can influence the regioselectivity of these reactions.
Nucleophilic aromatic substitution (SNAr) reactions are also a key feature of pyridine chemistry. While the electron-donating groups on this compound would generally disfavor SNAr, the inherent electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, can still allow for such reactions, especially if a good leaving group is present or if the reaction proceeds through an activated intermediate. For instance, derivatization of the amino group to a better leaving group could facilitate nucleophilic attack at the C-2 position.
Hydrolysis and Transesterification Reactions of the Carboxylate Group
The methyl carboxylate group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-amino-6-methoxyisonicotinic acid. Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. researchgate.net Using a large excess of the new alcohol can drive the equilibrium towards the desired product. researchgate.net This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule.
Derivatization Strategies Utilizing this compound as a Building Block
The presence of both a primary amine and a methyl ester allows for a wide range of derivatization strategies, making this compound a versatile scaffold for the synthesis of more complex molecules.
Reactions Involving the Primary Amine (e.g., Schiff Base Formation, Acylation, Alkylation)
The primary amino group is a key site for derivatization. It can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). acs.orgnih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. acs.orgnih.gov
Table 1: Examples of Schiff Base Formation with Primary Amines
| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Nicotinamide | Methyl isobutyl ketone | (E)-N-(1,3-dimethylbutylidene)nicotinamide | Methanol (B129727), reflux | nih.gov |
| 2-Amino-4-chlorophenol | Methyl isobutyl ketone | 4-chloro-2-((E)-(1,3-dimethylbutylidene)amino)phenol | Methanol, reflux | nih.gov |
This table presents examples of Schiff base formation with related amino-functionalized compounds to illustrate the general reactivity.
Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of amides and is a common strategy for introducing a wide array of substituents.
Alkylation of the primary amine can introduce one or two alkyl groups. Reductive amination, which involves the formation of a Schiff base followed by in-situ reduction, is a common method for mono-alkylation. researchgate.net Direct alkylation with alkyl halides can also be employed, though care must be taken to control the degree of alkylation.
Modifications of the Ester Moiety (e.g., Amidation, Reduction)
The methyl ester group offers another handle for modification. It can be converted to an amide through reaction with a primary or secondary amine, a process known as amidation or aminolysis. This reaction often requires elevated temperatures or the use of a catalyst. researchgate.netrsc.org Direct amidation of esters with less nucleophilic anilines can be challenging but has been achieved using specific catalytic systems. mdpi.com
Table 2: Examples of Direct Amidation of Methyl Esters
| Ester Reactant | Amine Reactant | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Aniline | Nb2O5, solvent-free | N-Phenylbenzamide | mdpi.com |
This table provides examples of amidation reactions with other methyl esters to demonstrate the general transformation.
Reduction of the ester group can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding primary alcohol, (2-amino-6-methoxypyridin-4-yl)methanol. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of an activating agent, can also be effective. researchgate.net The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.
Mechanistic Investigations of Key Transformations
The mechanisms of the aforementioned transformations are generally well-established in organic chemistry.
Schiff Base Formation: This reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. acs.org This is followed by the acid- or base-catalyzed dehydration of the hemiaminal to yield the imine. acs.org
Amidation of Esters: The direct reaction of an ester with an amine is typically slow. The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves the deprotonation of the amine to increase its nucleophilicity. The reaction proceeds through a tetrahedral intermediate.
Ester Hydrolysis (Base-catalyzed): The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group and the formation of the carboxylate anion.
Reduction of Esters: The reduction of esters with hydride reagents like LiAlH4 involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide group to form an aldehyde, which is then rapidly reduced by another equivalent of the hydride reagent to the primary alcohol.
Stereochemical Control and Regioselectivity in Reactions
The pyridine ring, being electron-deficient, exhibits characteristic reactivity patterns. However, the presence of both a strong electron-donating amino group and a moderately electron-donating methoxy group at the 2 and 6 positions, respectively, significantly modulates this reactivity. These groups enhance the electron density of the ring, particularly at the positions ortho and para to them. In the case of this compound, the C3 and C5 positions are ortho and para to the amino and methoxy groups, making them susceptible to electrophilic attack. Conversely, the inherent electron deficiency of the pyridine nitrogen makes the C2, C4, and C6 positions prone to nucleophilic attack. The substitution pattern of the target molecule, however, complicates these general trends.
Directing Effects of Amino and Methoxy Groups:
The amino group at the C2 position and the methoxy group at the C6 position collaboratively influence the regioselectivity of reactions. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The methoxy group also directs ortho and para, reinforcing the activation of the C3 and C5 positions. This strong activation suggests that electrophilic aromatic substitution reactions would likely occur at these sites.
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, which typically occur at positions ortho or para to the ring nitrogen, the presence of electron-donating groups at C2 and C6 can decrease the reactivity of these positions towards nucleophiles. However, the isonicotinate (B8489971) ester at C4 is an electron-withdrawing group, which can activate the C3 and C5 positions towards nucleophilic attack.
Regioselectivity in Functionalization:
The functionalization of the C4 position of pyridines can be challenging due to the strong directing influence of the ring nitrogen towards the C2 and C6 positions. researchgate.net However, the presence of substituents at both the 2- and 6-positions, as in this compound, can sterically hinder reactions at these sites and potentially favor functionalization at the C3 or C5 positions, or even directly on the C4-substituent.
Studies on 2,6-disubstituted pyridines have shown that metalation, a key strategy for C-H functionalization, can be directed to the C4 position under specific conditions, overriding the intrinsic preference for the C2 position. nih.gov For instance, the use of certain organosodium reagents has been shown to selectively deprotonate pyridine at the C4 position. nih.gov This suggests that direct functionalization at the C4-position or modification of the ester group could be a viable synthetic route, with the 2,6-substituents playing a crucial role in directing the regiochemical outcome.
Stereoselective Transformations:
Achieving stereochemical control in reactions involving the pyridine ring of this compound would likely involve transformations of the existing functional groups or addition reactions to the ring itself. For example, if a reaction were to introduce a new chiral center at the C3 or C5 position, the stereochemical outcome could be influenced by the neighboring amino and methoxy groups.
Below is a hypothetical data table illustrating potential regioselective outcomes in electrophilic substitution reactions based on the directing effects of the amino and methoxy groups.
| Reaction Type | Reagent | Predicted Major Regioisomer | Predicted Minor Regioisomer(s) | Rationale |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 3-Nitro or 5-Nitro derivative | Dinitro or side-chain modification | Strong activation and ortho, para-directing effect of both amino and methoxy groups. |
| Halogenation | Br2, FeBr3 | 3-Bromo or 5-Bromo derivative | Dibromo derivatives | Similar to nitration, driven by the strong activating substituents. |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 3-Acetyl or 5-Acetyl derivative | Low yield due to coordination of AlCl3 with the pyridine nitrogen and amino group. | The Lewis acid catalyst can complex with the basic centers, deactivating the ring. |
In another hypothetical scenario, nucleophilic substitution at the C4 position could be explored, potentially displacing a leaving group introduced at that position. The regioselectivity would be dictated by the stability of the Meisenheimer-like intermediate.
| Reaction Type | Substrate (Hypothetical) | Nucleophile | Predicted Major Product | Rationale |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Methyl 2-amino-4-chloro-6-methoxyisonicotinate | NaN3 | Methyl 2-amino-4-azido-6-methoxyisonicotinate | Activation of the C4 position by the electron-withdrawing ester group and the pyridine nitrogen. |
| Nucleophilic Aromatic Substitution | Methyl 2-amino-4-chloro-6-methoxyisonicotinate | NaOCH3 | Methyl 2-amino-4,6-dimethoxyisonicotinate | The methoxide can displace the chloride at the activated C4 position. |
Spectroscopic Data for this compound Remains Elusive in Public Domain
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available experimental and computational information. Despite targeted searches across scientific databases, chemical vendor websites, and patent literature, detailed experimental spectra necessary for a full structural elucidation and characterization as requested are not accessible.
The investigation for high-resolution nuclear magnetic resonance (NMR) spectra, including ¹H, ¹³C, and two-dimensional techniques such as COSY, HSQC, and HMBC, did not yield any direct experimental data for the isolated compound. Similarly, searches for vibrational spectroscopy data, specifically Infrared (IR) and Raman spectra, were unsuccessful in locating experimental datasets.
While the CAS number for the compound has been identified as 2090069-09-1, this information did not lead to any archived experimental spectra in specialized databases.
A patent for macrocyclic inhibitors of peptidylarginine deaminases mentions this compound as a reactant. The patent includes a ¹H NMR spectrum for a larger, derivative molecule incorporating the target compound. However, without the spectrum of the starting material, definitive assignment of the proton signals for this compound itself is not feasible.
Furthermore, no published computational studies presenting predicted NMR or vibrational spectra for this compound could be located. Such theoretical data could have served as a viable alternative for the requested analysis in the absence of experimental findings.
Given the absence of the foundational spectroscopic data, it is not possible to generate the detailed, data-rich article on the advanced spectroscopic characterization and structural elucidation of this compound as outlined in the initial request. The creation of the specified data tables and in-depth research findings is contingent on the availability of this primary data.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise molecular information can be obtained.
High-resolution mass spectrometry provides the determination of the exact mass of a molecule with a high degree of accuracy, which in turn allows for the unambiguous determination of its elemental composition. For Methyl 2-amino-6-methoxyisonicotinate, HRMS analysis is critical in confirming its molecular formula.
No publicly available experimental HRMS data for this compound was found during the literature search. The following table is a representation of expected data based on the compound's structure.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ |
| Monoisotopic Mass | 182.0691 u |
| Calculated m/z [M+H]⁺ | 183.0764 |
| Calculated m/z [M+Na]⁺ | 205.0583 |
| Calculated m/z [M+K]⁺ | 221.0323 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure.
Specific experimental MS/MS fragmentation data for this compound is not available in the reviewed literature. The fragmentation pathways described below are predicted based on the known fragmentation of similar pyridine (B92270) and ester-containing compounds.
The protonated molecule of this compound ([M+H]⁺) would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation patterns. Key expected fragmentations would involve the loss of the methyl group from the ester (a loss of 15 Da), the loss of the entire methoxy (B1213986) group (a loss of 31 Da), or the cleavage of the ester bond leading to the loss of methanol (B129727) (a loss of 32 Da).
Table 2: Predicted Major MS/MS Fragments for [C₈H₁₀N₂O₃+H]⁺
| Precursor m/z | Predicted Fragment Ion | Predicted Fragment m/z | Neutral Loss (Da) |
|---|---|---|---|
| 183.0764 | [M+H - CH₃]⁺ | 168.0533 | 15 |
| 183.0764 | [M+H - OCH₃]⁺ | 152.0659 | 31 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.
A search of crystallographic databases did not yield a solved crystal structure for this compound. The description below is a hypothetical analysis based on the expected structural features of the molecule.
Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would be expected to reveal a planar pyridine ring. The amino and methoxy substituents would influence the crystal packing through intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a well-ordered, three-dimensional supramolecular network.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Data |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Key Bond Lengths (Å) | C-N (pyridine), C=O (ester), C-O (ester), C-O (methoxy) |
| Key Bond Angles (°) | Angles within the pyridine ring, angles around the ester and methoxy groups |
| Intermolecular Interactions | Hydrogen bonding involving the amino group and oxygen/nitrogen atoms |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine various electronic properties. ijcce.ac.ir For molecules like Methyl 2-amino-6-methoxyisonicotinate, DFT is crucial for understanding the distribution of electron density, which is influenced by the amino, methoxy (B1213986), and methyl ester substituents on the pyridine (B92270) ring. nih.gov
The pyridine ring itself is an aromatic system, but the nitrogen atom and the substituents introduce asymmetry and modulate the electronic properties. wikipedia.org The amino group acts as an electron-donating group, increasing the electron density on the ring, while the methoxy group also contributes to this effect. The methyl ester group, being electron-withdrawing, will have the opposite influence. DFT calculations can precisely map these electronic effects, identifying regions of high and low electron density, which are critical for predicting reactivity.
Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Studies
| Property | Predicted Characteristic for this compound Analogues | Significance |
|---|---|---|
| HOMO-LUMO Gap | Moderate, influenced by substituent effects. | Indicates chemical reactivity and electronic transition energies. ijcce.ac.ir |
| Dipole Moment | Significant, due to the electronegative N and O atoms and asymmetric substitution. | Influences intermolecular interactions and solubility. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the pyridine nitrogen and oxygen atoms; positive potential around the amino hydrogens. | Reveals sites for electrophilic and nucleophilic attack. |
| Atomic Charges | The nitrogen of the pyridine ring and the oxygen atoms of the methoxy and ester groups will carry partial negative charges. | Important for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net |
This table is generated based on general principles and findings from DFT studies on similar substituted pyridine molecules. ijcce.ac.irnih.gov
Geometry optimization using DFT would reveal the most stable three-dimensional arrangement of the atoms. For this compound, this would include determining the planarity of the pyridine ring and the preferred orientations of the methoxy and methyl ester groups.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties. These methods are computationally more intensive than DFT but can offer more accurate results for certain properties. For substituted pyridines, ab initio calculations have been used to study torsional potentials and rotational barriers. acs.org
For this compound, ab initio calculations could be employed to accurately determine properties such as:
Ionization Potential: The energy required to remove an electron, which is a measure of the molecule's ability to act as an electron donor.
Electron Affinity: The energy released when an electron is added, indicating its ability to act as an electron acceptor.
Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Studies on aminopyridines have shown that DFT methods can accurately predict vibrational spectra. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.
The substituents on the pyridine ring of this compound, particularly the methoxy and methyl ester groups, have rotatable bonds. Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. Studies on methoxy-substituted pyridines have shown that the most stable conformation often has the methoxy group coplanar with the pyridine ring to maximize conjugation. acs.org However, steric hindrance with adjacent substituents can influence this preference.
The energy landscape of the molecule can be mapped by systematically rotating the dihedral angles of the substituents and calculating the corresponding energy. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
The amino group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. nih.gov These interactions are crucial in determining the solid-state structure and properties of the compound. In the crystalline state, these molecules are likely to form extended hydrogen-bonding networks. mdpi.comnih.gov
Molecular dynamics (MD) simulations can be used to study the behavior of a large number of this compound molecules over time. rsc.orgnih.gov These simulations can provide insights into:
Preferred Hydrogen Bonding Motifs: Identifying the most common and stable hydrogen bond arrangements.
Crystal Packing: Predicting how the molecules arrange themselves in a crystal lattice.
Liquid State Properties: Simulating the behavior of the molecule in a solution, including its interactions with solvent molecules.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| Amino Group (N-H) | Pyridine Nitrogen (N) | Intermolecular Hydrogen Bond | Key interaction for forming dimers or chains in the solid state. nih.gov |
| Amino Group (N-H) | Methoxy Oxygen (O) | Intermolecular Hydrogen Bond | Contributes to the stability of the crystal lattice. |
| Amino Group (N-H) | Ester Carbonyl Oxygen (C=O) | Intermolecular Hydrogen Bond | A strong and common hydrogen bond motif. |
This table outlines the potential hydrogen bonding sites based on the functional groups present in the molecule.
Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Modeling
For a series of related compounds, various molecular descriptors can be calculated using computational methods. These descriptors can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific substituent parameters.
Topological: Descriptors that quantify molecular shape and branching.
These descriptors can then be used to build a mathematical model that predicts a particular activity or property. For example, a QSAR study on isonicotinic acid hydrazide derivatives found that topological parameters were important in describing their antimicrobial activity. benthamdirect.com Such models could potentially be developed for this compound and its analogs to predict properties like solubility, binding affinity to a biological target, or reactivity in a particular chemical transformation. The development of such models is valuable for designing new molecules with desired characteristics. nih.govnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. These theoretical calculations provide valuable insights into the molecule's vibrational modes (infrared and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted parameters with experimentally obtained data, researchers can validate the computed molecular structure and gain a deeper understanding of its electronic environment.
Detailed computational and experimental spectroscopic data for the specific compound this compound is not extensively available in the public domain. However, analysis of closely related structures, such as substituted aminopyridines, provides a strong framework for understanding the expected spectroscopic behavior. For instance, studies on similar pyridine derivatives consistently employ DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve a reliable correlation between theoretical and experimental spectra. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts for this compound would reveal distinct signals corresponding to the protons and carbons of the pyridine ring, the methoxy group, the amino group, and the methyl ester group.
Comparison with experimental data would involve dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectra. The correlation between the calculated and observed chemical shifts is expected to be linear and strong, allowing for unambiguous assignment of each resonance.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) Note: The following data is illustrative, based on computational models, as direct experimental literature is scarce.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated using DFT, which helps in the assignment of complex experimental spectra. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester, and various ring stretching and bending modes.
Experimental FT-IR and FT-Raman spectra would be recorded for the compound in its solid state. A comparison often reveals that the calculated frequencies in the gaseous phase are slightly higher than the experimental frequencies in the solid phase due to intermolecular interactions. researchgate.net Therefore, a scaling factor is often applied to the computed values to improve the agreement with experimental results. The potential energy distribution (PED) analysis is also used to provide a precise assignment for each vibrational mode. researchgate.net
Table 2: Comparison of Key Predicted and Experimental Vibrational Frequencies (cm⁻¹) (Illustrative)
Electronic Spectroscopy (UV-Visible)
The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which corresponds to the maximum absorption wavelength (λmax). researchgate.net
The experimental UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. researchgate.net Comparing the theoretical λmax with the experimental value helps to understand the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
Table 3: Predicted and Experimental UV-Visible Absorption Data (Illustrative)
Applications in Advanced Chemical Synthesis
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
Methyl 2-amino-6-methoxyisonicotinate has proven to be a critical starting material in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. Its primary role is evident in the multi-step synthesis of macrocyclic inhibitors of peptidylarginine deiminases (PADs), enzymes implicated in various inflammatory and autoimmune diseases.
In these synthetic pathways, the amino group of this compound serves as a key nucleophile. It readily reacts with various electrophilic reagents, such as acyl chlorides, to form a crucial amide bond. This initial transformation is fundamental to elongating the molecular chain and introducing further functionalities. For instance, in the synthesis of certain PAD inhibitors, this compound is reacted with 2-cyclopropylacetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding amide. google.com This step is often followed by a series of reactions, including cyclization, to construct the larger macrocyclic framework.
The reaction conditions for these transformations are typically mild, highlighting the compound's favorable reactivity profile. The presence of the electron-donating amino and methoxy (B1213986) groups on the pyridine (B92270) ring influences its chemical behavior, facilitating controlled and selective reactions.
Table 1: Representative Reaction Utilizing this compound
| Reactant 1 | Reactant 2 | Reagents | Product | Application |
| This compound | 2-cyclopropylacetyl chloride | Triethylamine, Chloroform | N-(4-(methoxycarbonyl)-6-methoxypyridin-2-yl)-2-cyclopropylacetamide | Intermediate in PAD inhibitor synthesis |
This strategic use of this compound as a foundational precursor enables the efficient assembly of complex, biologically active molecules. The inherent functionality of the pyridine core, combined with the reactive sites on its substituents, allows for a modular approach to the synthesis of diverse heterocyclic systems.
Construction of Polyfunctionalized Pyridine Scaffolds
The chemical structure of this compound makes it an ideal substrate for the construction of polyfunctionalized pyridine scaffolds. A pyridine ring bearing multiple, distinct functional groups is a highly sought-after motif in medicinal chemistry and materials science due to its ability to engage in diverse chemical interactions.
The synthesis of PAD inhibitors serves as a prime example of this application. google.com Starting with this compound, chemists can systematically build upon the existing pyridine core. The amino group provides a handle for amidation and related reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The methoxy group, while relatively stable, can potentially be demethylated to a hydroxyl group, offering another point for modification.
This multi-faceted reactivity allows for the introduction of a wide array of chemical entities onto the pyridine ring, leading to the creation of libraries of compounds with varied and tunable properties. The strategic manipulation of these functional groups is a cornerstone of modern drug discovery, where the goal is to optimize the interaction of a molecule with its biological target.
Intermediate for the Synthesis of Agrochemicals and Specialty Chemicals
While the documented applications of this compound are predominantly in the pharmaceutical research sector, its structural motifs are also relevant to the agrochemical and specialty chemical industries. Pyridine-based compounds are a well-established class of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could, in principle, be leveraged to create novel active ingredients for crop protection.
However, based on currently available public research, there are no prominent, specific examples of this compound being utilized as a direct intermediate in the commercial synthesis of agrochemicals or specialty chemicals. This may be due to the compound's relatively specialized nature and the availability of other, more cost-effective pyridine-based starting materials for these high-volume applications. Further research and development may uncover potential uses in these sectors.
Development of Novel Organic Reagents and Ligands
The development of novel organic reagents and ligands is a continuous pursuit in chemistry, aimed at enabling new chemical transformations and improving existing ones. The structure of this compound, featuring a nitrogen-containing heterocycle with multiple potential coordination sites (the pyridine nitrogen and the amino group), suggests its potential as a precursor for new ligands in catalysis.
Modification of the amino and ester groups could lead to the synthesis of bidentate or polydentate ligands capable of coordinating with various metal centers. Such ligands are instrumental in homogeneous catalysis, which plays a vital role in the synthesis of pharmaceuticals, fine chemicals, and polymers.
As with its application in agrochemicals, the use of this compound for the development of novel organic reagents and ligands is not yet a widely reported area of research. The exploration of its potential in this domain represents an opportunity for future scientific investigation. The synthesis of chiral ligands from this precursor could be a particularly fruitful avenue, given the high demand for enantioselective catalytic processes.
Applications in Medicinal Chemistry Research Preclinical Focus
Lead Compound Identification and Optimization Studies (Excluding Clinical Human Trials)
The journey from a preliminary active compound, or "hit," to a viable drug candidate involves rigorous identification and optimization processes. Methyl 2-amino-6-methoxyisonicotinate and its structural relatives are frequently employed as core structures in these early, non-clinical stages of drug discovery.
The chemical structure of this compound makes it an ideal precursor for generating libraries of related compounds. Medicinal chemists utilize its reactive sites to synthesize a wide range of analogues and derivatives aimed at enhancing potency, selectivity, and pharmacokinetic properties.
Conventional synthetic strategies often begin with commercially available substituted pyridine (B92270) precursors, such as 2,6-dichloronicotinic acid. These multi-step processes may involve regioselective methoxylation to install the methoxy (B1213986) group, followed by amination and esterification to yield the final compound. More advanced techniques, including microwave-assisted synthesis, have been employed to accelerate these reactions and improve yields.
Once the core scaffold is obtained, further derivatization can be achieved through various chemical reactions. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce new substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides. These modifications are crucial for exploring the structure-activity relationships of the compound series. The aminopyridine framework is a particularly well-established pharmacophore in the design of kinase inhibitors, and this compound is used as a precursor for fused 2-pyridones and other heterocyclic systems targeting these enzymes.
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. These studies involve systematically modifying a lead compound's structure and assessing how these changes affect its biological activity. For derivatives of this compound, SAR elucidation helps identify the key chemical features required for interaction with a specific biological target.
For example, in the development of inhibitors for Mitogen-activated protein kinase kinase 1 (MEK1), a critical component in the RAS/RAF/MEK/ERK signaling pathway, the this compound scaffold can be systematically modified. Researchers might synthesize analogues where the methoxy group is replaced with other alkyl or aryl ethers, or the amino group is substituted with different functional groups. These new compounds are then tested in in vitro enzymatic assays to determine their inhibitory concentration (IC50) against MEK1.
The data from these assays allow chemists to build an SAR model. For instance, it might be discovered that a larger, more hydrophobic group at the 6-position enhances binding to a hydrophobic pocket in the enzyme, while a specific hydrogen bond donor on the amino group is essential for anchoring the inhibitor in the active site.
Table 1: Illustrative SAR Data for MEK1 Inhibition by Hypothetical Analogues
| Compound ID | Modification on Scaffold | MEK1 IC50 (nM) | Comment |
|---|---|---|---|
| Parent-01 | -OCH3 at C6 | 500 | Baseline Activity |
| Analog-A1 | -OEt at C6 | 250 | Slight increase in potency with larger alkoxy group. |
| Analog-A2 | -OPh at C6 | 80 | Significant potency gain with aromatic ring, suggesting hydrophobic interaction. |
| Analog-B1 | -NH(CH3) at C2 | >1000 | Loss of activity, suggesting primary amine is crucial for H-bonding. |
| Analog-B2 | -NH(Ac) at C2 | 850 | Reduced activity, confirming importance of the free amino group. |
High-Throughput Screening (HTS) and Hit-to-Lead Process
High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov While this compound itself might be part of a screening library, it is more commonly used as a building block to create focused libraries of compounds for HTS campaigns.
If a compound containing the 2-amino-6-methoxypyridine core is identified as a "hit" in an HTS assay, it enters the hit-to-lead process. This phase involves:
Hit Confirmation: Re-testing the compound to confirm its activity and rule out false positives.
Analogue Synthesis: Chemists synthesize a small number of close analogues to begin exploring the SAR.
In Vitro Profiling: The confirmed hit and its initial analogues are tested in a panel of secondary assays to assess properties like selectivity, mechanism of action, and potential liabilities.
Lead Generation: A "lead" compound is selected based on its promising potency, selectivity, and drug-like properties, warranting a more extensive optimization effort.
The goal is to transform a modestly active but promising hit into a lead compound with improved potency and pharmacological characteristics suitable for further preclinical development. nuvisan.com
Investigation of Ligand-Target Interactions via Molecular Docking (Excluding Clinical Efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is invaluable in medicinal chemistry for understanding how a ligand interacts with its target at the molecular level and for guiding the design of more potent inhibitors.
For derivatives of this compound targeting an enzyme like MEK1, molecular docking studies can be performed using the known crystal structure of the protein. The docking simulation would place the inhibitor into the ATP-binding pocket of MEK1, predicting key interactions such as:
Hydrogen Bonds: The amino group of the pyridine ring might form hydrogen bonds with the backbone carbonyls of amino acids in the hinge region of the kinase.
Hydrophobic Interactions: The methoxy group and other substituents could fit into hydrophobic pockets within the active site.
These computational insights help rationalize observed SAR data and allow for the in silico design of new analogues with predicted higher binding affinity before they are synthesized, saving time and resources. mdpi.comajol.info
Table 2: Predicted Interactions of a this compound Derivative with MEK1 Active Site Residues from a Hypothetical Docking Study
| Functional Group of Ligand | Interacting Residue in MEK1 | Type of Interaction | Predicted Impact |
|---|---|---|---|
| Pyridine N1 | Valine (backbone NH) | Hydrogen Bond | Key anchoring point in the hinge region. |
| C2-Amino Group | Glutamic Acid (side chain) | Hydrogen Bond | Contributes to binding affinity and selectivity. |
| C6-Methoxy Group | Leucine, Isoleucine | Hydrophobic Interaction | Occupies a hydrophobic pocket, enhancing potency. |
Modulation of Biological Pathways at a Mechanistic Level (In Vitro)
Preclinical research aims to understand not just if a compound is active, but how it works at a molecular and cellular level. Derivatives of this compound have been investigated for their ability to modulate key biological pathways in vitro.
A primary example is the inhibition of the RAS/RAF/MEK/ERK signaling pathway . This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When this pathway is overactive due to mutations (e.g., in RAS or RAF genes), it can lead to uncontrolled cell growth and cancer. By designing derivatives of this compound to be potent and selective MEK1 inhibitors, researchers can block the pathway at a critical juncture. In vitro cell-based assays, such as Western blotting for phosphorylated ERK (the downstream target of MEK1), can be used to confirm that the compound is engaging its target and producing the desired mechanistic effect.
Furthermore, structurally related compounds have been utilized in the development of inhibitors for HIV integrase, a crucial enzyme for the replication of the HIV virus. Other research has pointed to the anti-inflammatory potential of this scaffold, with evidence suggesting it can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in cellular models.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is undergoing a significant transformation, with a shift from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency, making them highly attractive for both academic research and industrial production.
Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, allows for precise manipulation of reaction time, temperature, and mixing. This level of control can lead to higher yields, fewer byproducts, and the ability to safely handle reactive intermediates. For a molecule like Methyl 2-amino-6-methoxyisonicotinate, with its multiple reactive sites, flow chemistry could enable selective transformations that are challenging to achieve in a batch setting. For instance, selective acylation or alkylation of the amino group could be finely tuned by controlling the residence time and stoichiometry in a microreactor, minimizing side reactions.
Automated synthesis platforms, which often incorporate flow chemistry principles, utilize robotics and software to perform multi-step synthetic sequences with minimal human intervention. Integrating the synthesis of this compound derivatives into such platforms could dramatically accelerate the drug discovery process. Libraries of novel compounds based on this scaffold could be rapidly generated by systematically varying the substituents on the amino group or by performing further reactions on the pyridine (B92270) ring. This high-throughput synthesis would provide a diverse set of molecules for biological screening.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound
| Feature | Potential Advantage | Relevance to this compound |
| Precise Temperature Control | Improved selectivity and reduced byproduct formation. | Enables regioselective reactions on the pyridine ring or amino group. |
| Enhanced Mixing | Faster reaction rates and higher yields. | Crucial for reactions involving heterogeneous reagents or catalysts. |
| Short Reaction Times | Increased throughput and rapid optimization. | Allows for the quick screening of optimal reaction conditions for derivatization. |
| Improved Safety | Safe handling of hazardous reagents and intermediates. | Important for reactions that may be exothermic or involve toxic materials. |
Application in Supramolecular Chemistry and Material Science
Supramolecular chemistry, the study of systems involving non-covalent interactions between molecules, offers a powerful approach to the bottom-up design of functional materials. The structure of this compound, with its hydrogen bond donors (amino group) and acceptors (ester and pyridine nitrogen), makes it an excellent candidate for the construction of well-defined supramolecular assemblies.
The amino and pyridine moieties can participate in robust hydrogen bonding motifs, such as the well-established pyridine-acid and amino-pyridine synthons. By co-crystallizing this compound with complementary molecules, such as dicarboxylic acids or other hydrogen bond donors/acceptors, it is possible to create intricate and predictable one-, two-, or three-dimensional networks. These crystalline materials, known as co-crystals, can exhibit modified physicochemical properties compared to the individual components, such as altered solubility, stability, and melting point.
Furthermore, the aromatic nature of the pyridine ring suggests the potential for π-π stacking interactions, which can also play a crucial role in directing the self-assembly process. The interplay between hydrogen bonding and π-π stacking could lead to the formation of novel materials with interesting optical or electronic properties. For example, the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
Leveraging Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. For a molecule like this compound, AI and ML can be leveraged in several ways to accelerate the discovery of new applications.
Predictive models, trained on large datasets of chemical structures and their associated biological activities, could be used to screen virtual libraries of this compound derivatives for potential therapeutic targets. These in silico screening methods can significantly reduce the time and cost associated with experimental high-throughput screening. For instance, ML algorithms could predict the binding affinity of derivatives for a particular protein target, helping to prioritize which compounds to synthesize and test.
In the realm of synthesis, retrosynthesis prediction tools powered by AI can propose novel and efficient synthetic routes to complex molecules derived from this compound. These algorithms can analyze the target molecule and work backward to identify readily available starting materials and optimal reaction pathways. This can be particularly useful for exploring new chemical space around the core scaffold. Furthermore, ML models can be integrated with automated synthesis platforms to create a closed-loop system for reaction optimization, where the algorithm suggests new reaction conditions based on previous results, and the automated system performs the experiments.
Table 2: Potential Applications of AI and ML in the Research of this compound
| Application Area | AI/ML Tool | Potential Impact |
| Drug Discovery | Predictive Activity Models | Rapid identification of derivatives with high potential for biological activity. |
| Synthesis Planning | Retrosynthesis Algorithms | Design of efficient and novel synthetic routes to complex target molecules. |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Accelerated discovery of optimal reaction conditions for derivatization. |
| Material Science | Property Prediction Models | In silico design of supramolecular materials with desired properties. |
Exploration of Novel Bioactive Scaffolds Derived from this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The specific substitution pattern of this compound provides a unique starting point for the development of novel bioactive compounds with diverse therapeutic applications. The existing use of this compound in the synthesis of enzyme inhibitors already points to its potential in this area.
The amino group at the 2-position can serve as a key interaction point with biological targets, such as the active site of an enzyme, through hydrogen bonding. It also provides a convenient handle for further chemical modification, allowing for the introduction of a wide variety of side chains to explore structure-activity relationships. The methoxy (B1213986) group at the 6-position can influence the electronic properties of the pyridine ring and may also be involved in hydrophobic interactions with a target protein.
By using this compound as a starting material, medicinal chemists can design and synthesize novel scaffolds that could target a range of diseases. For example, derivatives could be explored for their potential as kinase inhibitors in oncology, as antibacterial or antiviral agents, or as modulators of G-protein coupled receptors. The exploration of different derivatization strategies, guided by computational modeling and followed by biological evaluation, could lead to the discovery of new lead compounds for drug development. The inherent drug-like properties of the substituted pyridine core make this compound an attractive platform for the generation of next-generation therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
